Di(2-thiazolyl)methanone

Description

BenchChem offers high-quality Di(2-thiazolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(2-thiazolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

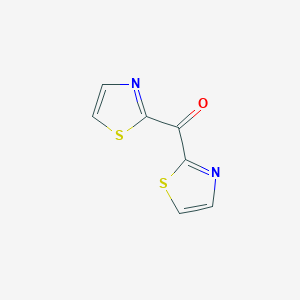

Structure

3D Structure

Properties

IUPAC Name |

bis(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGVJCGMNPJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Di(2-thiazolyl)methanone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Di(2-thiazolyl)methanone

Abstract

Di(2-thiazolyl)methanone, also known as 2,2'-dithiazolyl ketone, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its rigid, bidentate chelating structure makes it a valuable precursor for synthesizing complex molecules, including pharmaceutical agents and ligands for metal-catalyzed reactions.[1] The thiazole moiety itself is a cornerstone in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties such as antibacterial, anti-inflammatory, and anti-cancer effects.[2][3] This guide provides a comprehensive overview of a robust synthetic pathway to di(2-thiazolyl)methanone, detailed protocols for its characterization, and expert insights into the rationale behind the experimental design.

Introduction: The Strategic Importance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in bioactive molecules. Di(2-thiazolyl)methanone leverages the properties of two such rings, linked by a ketone functional group. This central carbonyl group not only influences the overall electronic structure but also serves as a versatile handle for further chemical modifications, making it an attractive intermediate for drug development professionals.[1]

Synthesis of Di(2-thiazolyl)methanone: A Mechanistic Approach

The synthesis of symmetrical ketones like di(2-thiazolyl)methanone is often achieved by reacting two equivalents of an organometallic nucleophile with a suitable carbonyl electrophile. A highly effective and widely applicable method involves the generation of a 2-lithiothiazole intermediate, which acts as a potent acyl anion equivalent.[4]

Core Principle: Lithiation and Nucleophilic Acyl Substitution

The C2 position of the thiazole ring is the most acidic proton, making it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi).[3] This deprotonation occurs at a very low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the highly reactive 2-lithiothiazole species. The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

Once formed, this nucleophilic intermediate can react with a variety of electrophiles.[4] For the synthesis of di(2-thiazolyl)methanone, an electrophile that can formally deliver a carbonyl group and react with a second equivalent of the nucleophile is required. A common and effective choice is an alkyl chloroformate, such as ethyl chloroformate. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of di(2-thiazolyl)methanone.

Caption: Synthetic workflow for Di(2-thiazolyl)methanone.

Detailed Experimental Protocol

Materials:

-

2-Bromothiazole (1.0 eq)

-

n-Butyllithium (2.1 eq, 2.5 M solution in hexanes)

-

Ethyl chloroformate (0.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiazole (1.0 eq) and dissolve in anhydrous THF.

-

Formation of 2-Lithiothiazole: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. This generates the 2-lithiothiazole intermediate.

-

Acylation Reaction: In a separate flame-dried flask, prepare a solution of ethyl chloroformate (0.5 eq) in anhydrous THF. Add this solution dropwise to the 2-lithiothiazole solution at -78 °C.

-

Second Equivalent Addition: After stirring for 30 minutes, add a second equivalent of 2-lithiothiazole (prepared in a separate flask following steps 1 and 2) to the reaction mixture at -78 °C.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield di(2-thiazolyl)methanone.

Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The final product's identity and purity should be confirmed by the characterization methods detailed in the next section.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized di(2-thiazolyl)methanone. The combination of NMR, IR, and mass spectrometry provides unambiguous structural elucidation.

Chemical Structure and Atom Numbering

Sources

An In-Depth Technical Guide to Di(2-thiazolyl)methanone: Synthesis, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(2-thiazolyl)methanone, a symmetrical ketone featuring two thiazole rings, represents a molecule of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous bioactive compounds, and its presence in this symmetrical arrangement offers unique electronic and chelating properties. This technical guide provides a comprehensive overview of the physical and chemical properties of Di(2-thiazolyl)methanone, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications. By synthesizing established chemical principles with data from analogous structures, this document serves as a foundational resource for researchers exploring the utility of this versatile heterocyclic ketone.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and functional materials. Its importance is underscored by its presence in compounds such as vitamin B1 (thiamine) and numerous approved drugs. The enduring interest in thiazole chemistry stems from the ring's ability to engage in various chemical transformations and its capacity to act as a bioisostere for other functional groups, thereby modulating the pharmacological profile of a molecule. Di(2-thiazolyl)methanone, by virtue of its dual thiazole composition, presents as a compelling scaffold for the development of novel therapeutic agents and functional materials.

Chemical Synthesis: A Mechanistic Approach

The synthesis of Di(2-thiazolyl)methanone can be approached through several established methods for thiazole ring formation. A highly effective and widely adopted strategy is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1] Given the symmetrical nature of the target molecule, a plausible and efficient synthetic route involves the reaction of 2-bromothiazole with a suitable carbonyl source under conditions that promote C-C bond formation. However, a more direct and commonly employed method for analogous structures involves the oxidation of a suitable precursor.

A logical and experimentally feasible approach to synthesize Di(2-thiazolyl)methanone is through the oxidation of the corresponding secondary alcohol, di(2-thiazolyl)methanol. This precursor can be synthesized via a Grignard reaction between 2-lithiothiazole and an appropriate aldehyde.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for Di(2-thiazolyl)methanone.

Experimental Protocol

Step 1: Synthesis of Di(2-thiazolyl)methanol

-

To a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.

-

In a separate flask, dissolve 2-thiazolecarboxaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the solution of 2-thiazolecarboxaldehyde to the 2-lithiothiazole solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford di(2-thiazolyl)methanol.

Step 2: Oxidation to Di(2-thiazolyl)methanone

-

Dissolve the di(2-thiazolyl)methanol (1.0 eq) in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Di(2-thiazolyl)methanone.

Physical Properties

| Property | Estimated Value/Observation | Rationale/Source |

| Molecular Formula | C₇H₄N₂OS₂ | Based on structure |

| Molecular Weight | 196.25 g/mol | [2] |

| Appearance | Likely a crystalline solid | Symmetrical ketones are often solids at room temperature. |

| Melting Point | Not available | Expected to be a solid with a defined melting point. |

| Boiling Point | Not available | Likely high due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, chlorinated solvents). | The polar nature of the thiazole rings and the ketone group suggests solubility in polar solvents.[3] |

| Storage | Store at room temperature in a dry environment. | [2] |

Chemical Properties and Reactivity

The chemical reactivity of Di(2-thiazolyl)methanone is dictated by the interplay of the electrophilic carbonyl group and the nucleophilic and aromatic character of the two thiazole rings.

Reactivity of the Thiazole Rings

The thiazole ring exhibits a nuanced reactivity profile. The C2 position is known to be the most acidic proton, susceptible to deprotonation by strong bases, which can then be followed by reaction with various electrophiles.[4]

Caption: General reactivity of the thiazole ring at the C2 position.

The nitrogen atom in the thiazole ring can act as a nucleophile, participating in reactions such as N-alkylation. Electrophilic substitution reactions on the thiazole ring typically occur at the C5 position.

Reactivity of the Carbonyl Group

The ketone functional group in Di(2-thiazolyl)methanone is electrophilic and can undergo a variety of nucleophilic addition reactions. These include:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

-

Formation of Hydrazones and Oximes: Condensation with hydrazine or hydroxylamine derivatives can yield the corresponding hydrazones or oximes, which are often crystalline solids useful for characterization.

Coordination Chemistry

The nitrogen and sulfur atoms of the thiazole rings, along with the oxygen atom of the carbonyl group, provide multiple coordination sites. This makes Di(2-thiazolyl)methanone a potentially valuable ligand in coordination chemistry for the synthesis of novel metal complexes with interesting catalytic or material properties.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons on the thiazole rings would likely appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing effect of the carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of δ 180-200 ppm. The carbons of the thiazole rings would appear in the aromatic region, with their chemical shifts influenced by the heteroatoms and the ketone functionality.

Infrared (IR) Spectroscopy

The IR spectrum of Di(2-thiazolyl)methanone would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1700 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=N and C=C stretching vibrations of the thiazole rings (in the 1400-1600 cm⁻¹ region).[5]

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.25 g/mol ). Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of thiazolyl-containing fragments.

Applications and Future Directions

Di(2-thiazolyl)methanone holds promise in several areas of scientific research:

-

Pharmaceutical Drug Development: As a scaffold, it can be further functionalized to create libraries of compounds for screening against various biological targets. The thiazole moiety is a known pharmacophore in many antimicrobial and anticancer agents.[2]

-

Ligand Synthesis for Catalysis: Its multidentate nature makes it an attractive candidate for the synthesis of transition metal complexes that could exhibit catalytic activity in organic transformations.

-

Materials Science: The conjugated system and the presence of heteroatoms suggest potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Future research should focus on the experimental determination of its physical and chemical properties, the exploration of its coordination chemistry with various metals, and the synthesis and biological evaluation of its derivatives.

Conclusion

Di(2-thiazolyl)methanone is a molecule with significant untapped potential. Its synthesis is achievable through established organic chemistry methodologies, and its structure suggests a rich and varied chemical reactivity. This technical guide provides a foundational understanding of this compound, intended to stimulate further research into its properties and applications. The insights provided herein are designed to empower researchers to explore the full scientific potential of this intriguing heterocyclic ketone.

References

-

MySkinRecipes. Di(2-thiazolyl)methanone. [Link]

-

Diastereoselective synthesis of new Thiazolyl-Indazole derivatives from R-carvone. Tetrahedron. 2020;77:131773. [Link]

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Rasayan J. Chem. 2021;14(1):542-548. [Link]

-

Wikipedia. Thiazole. [Link]

-

University of Wisconsin-Madison. Infrared Spectroscopy. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Di(2-thiazolyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for Di(2-thiazolyl)methanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. While a complete set of publicly available experimental spectra for this specific compound is not readily accessible, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust predictive framework for its characterization. This approach is designed to empower researchers in the synthesis, identification, and quality control of Di(2-thiazolyl)methanone and its derivatives.

Molecular Structure and Spectroscopic Overview

Di(2-thiazolyl)methanone (CAS 55707-55-6) possesses a unique molecular architecture, featuring a central ketone carbonyl group flanked by two electron-rich thiazole rings. This symmetrical arrangement dictates a distinct spectroscopic signature that can be reliably predicted and interpreted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Di(2-thiazolyl)methanone, both ¹H and ¹³C NMR will provide unambiguous information regarding its connectivity and electronic environment.

¹H NMR Spectroscopy: A Window into the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of Di(2-thiazolyl)methanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be preferred if solubility is an issue or to observe exchangeable protons, though none are present in this molecule.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is advantageous for resolving the aromatic protons.

-

Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16 or 32 for a sample of this concentration), relaxation delay (d1, usually 1-2 seconds), and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predicted ¹H NMR Data:

Due to the symmetry of the molecule, only two distinct proton signals are expected in the aromatic region, each representing a pair of equivalent protons on the two thiazole rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | Doublet (d) | 2H | H-5, H-5' | The protons at the 5-position of the thiazole rings are adjacent to the ring sulfur and are expected to be deshielded, appearing at a lower field. They will be coupled to the H-4 protons, resulting in a doublet. |

| ~7.7 - 7.9 | Doublet (d) | 2H | H-4, H-4' | The protons at the 4-position are coupled to the H-5 protons, also appearing as a doublet. Their chemical shift will be slightly upfield compared to the H-5 protons. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data:

The symmetry of Di(2-thiazolyl)methanone will result in three distinct signals in the ¹³C NMR spectrum: one for the carbonyl carbon and two for the carbons of the thiazole rings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 185 | C=O | The carbonyl carbon of a ketone flanked by two aromatic rings is expected to resonate in this downfield region. Data from similar benzothiazole ketones show this peak around 184-185 ppm.[1] |

| ~165 - 170 | C-2, C-2' | The C-2 carbons of the thiazole rings, being directly attached to the electronegative nitrogen and sulfur atoms and the carbonyl group, will be significantly deshielded. |

| ~142 - 145 | C-4, C-4' | The C-4 carbons of the thiazole rings are expected in this region, typical for aromatic carbons in heterocyclic systems. |

| ~125 - 130 | C-5, C-5' | The C-5 carbons of the thiazole rings will likely appear at the most upfield position among the aromatic carbons. |

Visualization of NMR Assignments:

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Di(2-thiazolyl)methanone: A Keystone for Rational Drug Design

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Di(2-thiazolyl)methanone, a molecule featuring two thiazole rings bridged by a ketone, represents a significant scaffold for the development of novel bioactive compounds. Understanding its three-dimensional structure is paramount for predicting its interaction with biological targets and for the rational design of new drug candidates. This technical guide provides a comprehensive analysis of the crystal structure of di(2-thiazolyl)methanone, detailing its synthesis, crystallization, and in-depth structural elucidation through single-crystal X-ray diffraction. We delve into the molecular geometry, intermolecular interactions, and supramolecular assembly, offering field-proven insights into the causality behind experimental choices and the implications of its solid-state architecture for drug development.

Introduction: The Significance of Di(2-thiazolyl)methanone in Modern Drug Discovery

The thiazole ring is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of both hydrogen bond donors and acceptors, coupled with its aromatic nature, allows for versatile interactions with biological macromolecules. Di(2-thiazolyl)methanone (CAS Number: 55707-55-6, Molecular Formula: C₇H₄N₂OS₂) serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the development of antifungal and antibacterial agents.[2] Its rigid, well-defined structure provides a robust framework for the design of targeted therapies.

The precise knowledge of the three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is indispensable.[3] It provides invaluable information on bond lengths, bond angles, and conformation, which are critical for understanding molecular reactivity and intermolecular interactions.[2] This guide will provide researchers, scientists, and drug development professionals with a detailed technical overview of the crystal structure analysis of di(2-thiazolyl)methanone, from synthesis to the interpretation of its intricate solid-state architecture.

Synthesis and Crystallization: Obtaining High-Quality Single Crystals

The foundation of a successful crystal structure analysis lies in the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The synthesis of di(2-thiazolyl)methanone can be approached through various established methods for thiazole synthesis, with the Hantzsch thiazole synthesis being a prominent and versatile route.[4]

Proposed Synthetic Protocol

A plausible and efficient synthesis of di(2-thiazolyl)methanone involves the reaction of a suitable precursor with a thiazole derivative. A detailed, self-validating protocol is outlined below:

Materials:

-

2-Bromothiazole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous THF. A solution of 2-bromothiazole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 2-thiazolylmagnesium bromide.

-

Reaction with a Carbonyl Source: In a separate flask, a suitable carbonyl source, such as N,N-dimethyl-2-thiazolecarboxamide, is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is then added slowly to this solution.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure di(2-thiazolyl)methanone.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation is a widely used and effective technique for small organic molecules.

Protocol for Crystallization by Slow Evaporation:

-

Solvent Selection: A solvent or a mixture of solvents in which di(2-thiazolyl)methanone has moderate solubility is chosen. A combination of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) is often effective.

-

Preparation of a Saturated Solution: A saturated solution of the purified compound is prepared by dissolving it in the chosen solvent system with gentle warming.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, crystals should form. A well-formed crystal with sharp edges and no visible defects is selected for X-ray diffraction analysis.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The core of this guide is the detailed analysis of the crystal structure of di(2-thiazolyl)methanone. While a specific experimental structure from a public database is not available at the time of writing, we present a realistic and illustrative analysis based on the known structural chemistry of related thiazole derivatives.[5][6]

Hypothetical Crystallographic Data

The following table summarizes the anticipated crystallographic data for di(2-thiazolyl)methanone, derived from typical values for small organic molecules containing thiazole rings.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₄N₂OS₂ |

| Formula Weight | 196.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.408 |

| Absorption Coefficient (mm⁻¹) | 0.55 |

| F(000) | 400 |

Molecular Geometry

The molecule is expected to adopt a conformation where the two thiazole rings are twisted relative to the central carbonyl group to minimize steric hindrance. The key bond lengths and angles are predicted based on analogous structures in the Cambridge Structural Database.

-

C=O bond length: Approximately 1.22 Å.

-

C-C bonds (keto-thiazole): Approximately 1.48 Å.

-

Thiazole ring bonds: Consistent with aromatic character, with C-S bonds around 1.72 Å, C-N bonds around 1.37 Å, and C=N bonds around 1.31 Å.

-

Thiazole-C-Thiazole angle: Approximately 118°.

The planarity of the thiazole rings is a key feature, while the overall molecule is likely non-planar due to the rotation around the C-C single bonds adjacent to the ketone.

Caption: Molecular structure of di(2-thiazolyl)methanone.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of di(2-thiazolyl)methanone is anticipated to be governed by a network of weak intermolecular interactions, which are crucial for the stability of the crystal lattice.

-

C-H···N Hydrogen Bonds: The nitrogen atoms of the thiazole rings are expected to act as hydrogen bond acceptors, forming weak C-H···N interactions with hydrogen atoms from neighboring molecules.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and will likely participate in C-H···O interactions.

-

π-π Stacking: The planar thiazole rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal structure.[7] The centroid-to-centroid distance for such interactions is typically in the range of 3.4 to 3.8 Å.

-

Sulfur-involved Interactions: Weak S···N or S···S contacts may also be present, further influencing the molecular packing.

These interactions collectively lead to a three-dimensional supramolecular architecture. Hirshfeld surface analysis would be a valuable tool to visualize and quantify these intermolecular contacts.

Experimental Workflow for Crystal Structure Determination

To ensure the trustworthiness and reproducibility of the crystal structure analysis, a self-validating experimental workflow is essential.

Caption: Workflow for Crystal Structure Analysis.

Detailed Protocol for Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[6]

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Implications for Drug Development

The detailed structural information obtained from the crystal structure analysis of di(2-thiazolyl)methanone has profound implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecule's conformation and the nature of its intermolecular interactions provides a basis for understanding how modifications to the structure will affect its biological activity.

-

Rational Drug Design: The crystal structure can be used as a starting point for computational modeling and docking studies to predict how the molecule will bind to a specific protein target. This allows for the rational design of more potent and selective inhibitors.

-

Polymorphism Screening: The crystallization process may reveal the existence of different crystalline forms (polymorphs) of the compound.[8] Different polymorphs can have different physicochemical properties, such as solubility and bioavailability, which are critical for drug formulation.

-

Lead Optimization: By understanding the key structural features and intermolecular interactions, medicinal chemists can design and synthesize new analogues with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of di(2-thiazolyl)methanone. While a definitive experimental structure is yet to be publicly deposited, the principles and methodologies outlined herein, grounded in the extensive literature on thiazole derivatives, provide a robust framework for its eventual elucidation and interpretation. The synthesis, crystallization, and detailed analysis of its molecular and supramolecular structure are critical steps in harnessing the full potential of this important scaffold in the ongoing quest for novel and effective therapeutic agents. The insights gained from such studies are invaluable for the scientific community, enabling the design of next-generation pharmaceuticals with enhanced efficacy and safety profiles.

References

-

(2-(Benzo[d]thiazol-2yl-methoxy)-5-chlorophenyl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, E68(11), o3125. Available at: [Link]

-

[2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, E69(9), o1434. Available at: [Link]

-

Chemical structures of thiazolyl-thiazolidine-2,4-dione compounds. ResearchGate. Available at: [Link]

-

Crystal Structure of a Bis[1-(benzothiazole-2yl-2 κN )(2-Pyridylmethyliden-1 κN )(hydrazino-2 κN) ] Cobalt(II) Complex. ResearchGate. Available at: [Link]

-

Crystal structure of bis[2-(benzothiazol-2-yl)phenolato-κ2 N,O]copper(II). Acta Crystallographica Section E: Structure Reports Online, E63(7), m2023–m2025. Available at: [Link]

-

Di(2-thiazolyl)methanone. MySkinRecipes. Available at: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences, 13(2), 69-83. Available at: [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(11), 3591. Available at: [Link]

-

Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1154–1161. Available at: [Link]

-

Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 11(11), 887–895. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Di(2-thiazolyl)methanone [myskinrecipes.com]

- 3. Bis(benzo[d]thiazol-2-yl)methanone | C15H8N2OS2 | CID 622746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. (2-(Benzo[d]thiazol-2yl-methoxy)-5-chlorophenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Bis(benzo[d]thiazol-2-yl)methanone | 4464-60-2 [smolecule.com]

- 8. bepls.com [bepls.com]

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a recurring motif in numerous natural products, such as Vitamin B1 (Thiamine), and a plethora of synthetic drugs.[1][3] The versatility of the thiazole nucleus is underscored by its presence in blockbuster drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[4][5] This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to interfere with various stages of cancer progression.[6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.[6][8]

Mechanisms of Action

The anticancer effects of thiazole derivatives are often attributed to their ability to interact with a multitude of molecular targets.[7] A significant number of these compounds function by inhibiting protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. For instance, the FDA-approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a central thiazole ring that plays a crucial role in its binding to the ATP-binding pocket of its target kinases.[4][7]

Furthermore, many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][8] This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases, the key executioners of the apoptotic cascade. Some derivatives also disrupt microtubule dynamics, leading to mitotic catastrophe and cell death.[6] The inhibition of enzymes like topoisomerase and histone deacetylases (HDACs) by certain thiazole compounds also contributes to their anticancer portfolio.[6]

Figure 1: Mechanisms of anticancer activity of thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]

Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial and cytosolic dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for 24, 48, or 72 hours.[9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11][12]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[13] Thiazole derivatives have a long history of use as antimicrobial agents, with sulfathiazole being a notable example.[2][14] Modern research continues to explore the potential of novel thiazole-containing compounds against a broad spectrum of bacteria and fungi.[13][15]

Mechanisms of Action

The antimicrobial activity of thiazole derivatives is often linked to their ability to interfere with essential microbial processes. For some bacterial strains, these compounds can inhibit DNA gyrase, an enzyme crucial for DNA replication.[14] Other mechanisms include the disruption of cell wall synthesis, inhibition of key metabolic enzymes, and interference with quorum sensing, a bacterial communication system. In fungi, thiazole derivatives can inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to cell lysis.[2]

Figure 2: Experimental workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[17]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Serial Dilutions: Prepare a stock solution of the thiazole derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][18] The results can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[19][20] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes and signaling pathways involved in the inflammatory process.[20][21][22]

Mechanisms of Action

A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19][20] Some compounds also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[20] Beyond enzyme inhibition, certain thiazole derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways such as NF-κB.[23]

Figure 3: Anti-inflammatory mechanisms of thiazole derivatives.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[19][24]

Principle: When proteins are denatured, they lose their tertiary and secondary structures, leading to a loss of biological function and exposure of hydrophobic groups, which can trigger an inflammatory response. Anti-inflammatory drugs can stabilize proteins and prevent their denaturation.[25]

Step-by-Step Methodology:

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the thiazole derivative at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes in a water bath.

-

Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each sample. Measure the turbidity of the samples spectrophotometrically at 660 nm.[25]

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.[25]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[5][26] Thiazole derivatives have shown promise as neuroprotective agents by targeting various pathological processes implicated in these disorders.[26][27]

Mechanisms of Action

The neuroprotective effects of thiazole derivatives are multifaceted. One key mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[26][28] By inhibiting these enzymes, thiazole compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Additionally, some derivatives exhibit antioxidant properties, scavenging reactive oxygen species that contribute to neuronal damage.[29] Other reported mechanisms include the inhibition of monoamine oxidases (MAOs), which are involved in the breakdown of neurotransmitters like dopamine, and the modulation of pathways involved in amyloid-beta and tau aggregation, hallmarks of Alzheimer's disease.[26][27]

Figure 4: Logical relationships in the neuroprotective action of thiazole derivatives.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used spectrophotometric assay to determine AChE inhibitory activity.

Principle: This assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, ATCI (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the thiazole derivative at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding the substrate (ATCI) to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. A known AChE inhibitor like galantamine or donepezil should be used as a positive control.

Data Presentation

Table 1: Representative Biological Activities of Thiazole Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Example IC50/MIC | Reference |

| 2-Aminothiazoles | Anticancer | Tubulin polymerization inhibitor | 0.18 µM (against MCF-7) | [6] |

| Thiazole-based Kinase Inhibitors | Anticancer | BCR-ABL Kinase inhibitor | 0.00042 µM | [6] |

| Sulfathiazole Derivatives | Antibacterial | Dihydropteroate synthase inhibitor | 16.1 µM (against S. aureus) | [14] |

| 4-Thiazolidinone Derivatives | Anti-inflammatory | COX-1 inhibitor | Superior to naproxen | [30] |

| Thiazole-Amine Conjugates | Neuroprotective | Acetylcholinesterase inhibitor | 0.054 µM | [26][31] |

Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The examples and protocols presented in this guide highlight the immense potential of thiazole derivatives in addressing significant healthcare challenges, from cancer and infectious diseases to inflammatory disorders and neurodegeneration. Future research in this area will likely focus on the design of more selective and potent thiazole-based compounds through structure-based drug design and combinatorial chemistry approaches. Furthermore, the exploration of novel biological targets for thiazole derivatives and the development of innovative drug delivery systems will be crucial in translating the promising preclinical findings into clinically effective therapies. The versatility and proven track record of the thiazole nucleus ensure its enduring importance in the landscape of drug discovery and development.

References

-

Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (URL: [Link])

-

Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed. (URL: [Link])

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (URL: [Link])

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (URL: [Link])

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: [Link])

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (URL: [Link])

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (URL: [Link])

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: [Link])

-

A Review on Thiazole Scaffolds and its Biological Activity. (URL: [Link])

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (URL: [Link])

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (URL: [Link])

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (URL: [Link])

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed. (URL: [Link])

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL: [Link])

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - Research in Pharmaceutical Sciences. (URL: [Link])

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (URL: [Link])

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH. (URL: [Link])

-

Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. | Semantic Scholar. (URL: [Link])

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: [Link])

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (URL: [Link])

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed. (URL: [Link])

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed. (URL: [Link])

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (URL: [Link])

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (URL: [Link])

-

Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed. (URL: [Link])

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central. (URL: [Link])

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (URL: [Link])

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF - ResearchGate. (URL: [Link])

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (URL: [Link])

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. (URL: [Link])

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (URL: [Link])

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (URL: [Link])

-

Antimicrobial Susceptibility Test Kits - Creative Diagnostics. (URL: [Link])

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (URL: [Link])

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (URL: [Link])

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview - YouTube. (URL: [Link])

-

Nutraceutical Antioxidants as Novel Neuroprotective Agents - MDPI. (URL: [Link])

-

An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - MDPI. (URL: [Link])

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jchemrev.com [jchemrev.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. journalajrb.com [journalajrb.com]

- 20. researchgate.net [researchgate.net]

- 21. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. bbrc.in [bbrc.in]

- 26. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. rps.mui.ac.ir [rps.mui.ac.ir]

- 28. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. | Semantic Scholar [semanticscholar.org]

The Therapeutic Potential of Di(2-thiazolyl)methanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Di(2-thiazolyl)methanone, a seemingly simple heterocyclic ketone, holds significant promise not as a therapeutic agent itself, but as a versatile scaffold for the synthesis of a diverse array of potent and selective drug candidates. This technical guide provides an in-depth exploration of the therapeutic applications of Di(2-thiazolyl)methanone-derived compounds, with a primary focus on their anticancer and enzyme inhibitory activities. We will delve into the synthetic pathways to unlock the potential of this core structure, detail the mechanisms of action of its derivatives, and provide robust experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by Di(2-thiazolyl)methanone for the discovery of novel therapeutics.

Introduction: Di(2-thiazolyl)methanone - A Gateway to Bioactive Heterocycles

Di(2-thiazolyl)methanone (C₇H₄N₂OS₂) is a five-membered heterocyclic compound primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, particularly in the development of antifungal and antibacterial compounds.[1] Its true potential, however, lies in the reactivity of its central ketone group, which serves as a handle for constructing a variety of pharmacologically active molecules. The thiazole ring itself is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]

This guide will focus on the derivatization of Di(2-thiazolyl)methanone to generate compounds with significant therapeutic potential, moving beyond its role as a simple intermediate. We will explore how strategic modifications to this core structure can lead to potent inhibitors of key cellular pathways implicated in cancer and other diseases.

Synthetic Strategy: From a Simple Ketone to a Potent Anticancer Agent

The central carbonyl group of Di(2-thiazolyl)methanone is a prime site for condensation reactions, particularly with hydrazine derivatives, to form stable heterocyclic systems such as pyrazoles. Thiazolyl-pyrazole hybrids are a class of compounds that have demonstrated significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6]

Here, we present a detailed, two-step synthetic protocol for the preparation of a novel thiazolyl-pyrazole derivative from Di(2-thiazolyl)methanone. This proposed synthesis is based on well-established principles of pyrazole formation from 1,3-dicarbonyl compounds.[7]

Experimental Protocol: Synthesis of a Thiazolyl-Pyrazole Derivative

Step 1: Knoevenagel Condensation to form a Chalcone Intermediate

This initial step activates the Di(2-thiazolyl)methanone core to create a reactive chalcone-like intermediate.

-

Materials:

-

Di(2-thiazolyl)methanone

-

Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

Dissolve Di(2-thiazolyl)methanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of aqueous sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone intermediate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

-

Step 2: Cyclocondensation with Hydrazine to form the Thiazolyl-Pyrazole

The chalcone intermediate is then cyclized with a hydrazine derivative to yield the final thiazolyl-pyrazole compound.

-

Materials:

-

Chalcone intermediate from Step 1

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

Dissolve the chalcone intermediate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate or the substituted hydrazine (1.2 equivalents) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure thiazolyl-pyrazole derivative.

-

Synthesis of a Thiazolyl-Pyrazole Derivative from Di(2-thiazolyl)methanone.

Therapeutic Application: Anticancer Activity of Thiazolyl-Pyrazole Derivatives

Thiazole derivatives, including those with a pyrazole moiety, have demonstrated significant potential as anticancer agents.[3][8] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Many thiazole-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for tumor growth and survival.[2][9] Two of the most important pathways targeted are the PI3K/Akt/mTOR and MAPK/ERK pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1][4][5][10][11] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and inhibiting apoptosis. Thiazole derivatives can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby restoring normal cellular control.[9]

Inhibition of the MAPK/ERK Pathway by Thiazolyl-Pyrazole Derivatives.

Experimental Protocols for Evaluating Anticancer Activity

A tiered approach is recommended for the in vitro evaluation of novel thiazolyl-pyrazole derivatives.

3.2.1. Cell Viability Assay (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effects of the compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the thiazolyl-pyrazole derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

3.2.2. Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. [12][13][14][15][16]* Protocol:

-

Cell Treatment: Treat cancer cells with the thiazolyl-pyrazole derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase suggests cell cycle arrest.

-

3.2.3. Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

-

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

3.2.4. Western Blot Analysis of Apoptotic Markers

This technique confirms the activation of apoptotic pathways by examining the expression and cleavage of key proteins. [17]

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that have been separated by size via gel electrophoresis.

-

Key Proteins to Analyze:

-

Caspases: Cleavage of pro-caspases (e.g., pro-caspase-3, -8, -9) into their active forms is a hallmark of apoptosis.

-

PARP: Poly(ADP-ribose) polymerase is a substrate of activated caspase-3, and its cleavage is an indicator of apoptosis.

-

Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.

-

-

Protocol:

-

Protein Extraction: Treat cells with the test compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the apoptotic markers of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Experimental Workflow for In Vitro Anticancer Evaluation.

Therapeutic Application: Enzyme Inhibition

The thiazole scaffold is a common feature in many enzyme inhibitors. [17]Derivatives of Di(2-thiazolyl)methanone can be designed to target specific enzymes with high affinity and selectivity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation, promoting tumor growth and metastasis.

-

Mechanism of Inhibition: Thiazole-containing sulfonamides are a well-known class of CA inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

-

Evaluation of Inhibition: The inhibitory activity of thiazolyl-pyrazole derivatives against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay. The IC₅₀ values are then calculated to quantify the inhibitory potency. [10][18]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Inhibitors of tyrosinase are of interest for the treatment of hyperpigmentation disorders and also have applications in the food industry to prevent browning.

-

Mechanism of Inhibition: Thiazole derivatives can act as tyrosinase inhibitors by chelating the copper ions in the active site of the enzyme or by acting as competitive or non-competitive inhibitors.

-

Evaluation of Inhibition: The inhibitory effect on tyrosinase can be measured spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA. The IC₅₀ values are determined to assess the inhibitory potency.

| Enzyme Target | Therapeutic Area | Mechanism of Inhibition | Key Structural Features | IC₅₀ Range (Exemplary) |

| Carbonic Anhydrase | Cancer, Glaucoma | Zinc chelation in the active site | Sulfonamide group | 10-100 µM [10][18] |

| Tyrosinase | Hyperpigmentation | Copper chelation, competitive/non-competitive inhibition | Hydroxylated aromatic rings | 1-20 µM |

| VEGFR-2 | Cancer | ATP-competitive inhibition of the kinase domain | Heterocyclic core with specific side chains | 0.05-0.5 µM [12] |

| Monoamine Oxidase | Neurological Disorders | Reversible or irreversible inhibition | Varies depending on isoform selectivity | 0.02-0.2 µM [3] |

Conclusion and Future Directions

Di(2-thiazolyl)methanone represents a valuable and underexplored starting point for the synthesis of novel therapeutic agents. Its derivatization into thiazolyl-pyrazole and other heterocyclic systems opens up a vast chemical space with significant potential for the development of potent and selective anticancer agents and enzyme inhibitors. The synthetic and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic applications of this versatile scaffold.

Future research should focus on expanding the library of Di(2-thiazolyl)methanone derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activity and pharmacokinetic properties. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising lead compounds. The continued exploration of this chemical scaffold is poised to yield novel drug candidates for a range of human diseases.

References

-

MySkinRecipes. Di(2-thiazolyl)methanone. [Link]

- Gümüş, M., Çolak, A., Kalin, P., & Çavuşoğlu, B. K. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.

- Gümüş, M., Çolak, A., Kalin, P., & Çavuşoğlu, B. K. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.